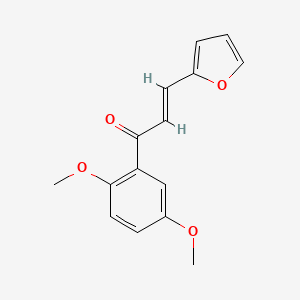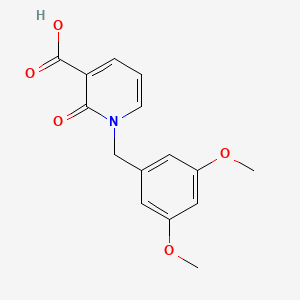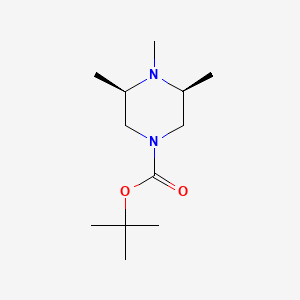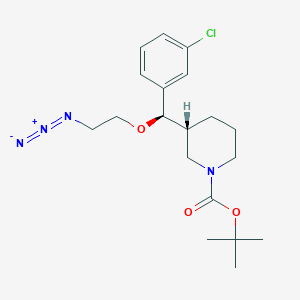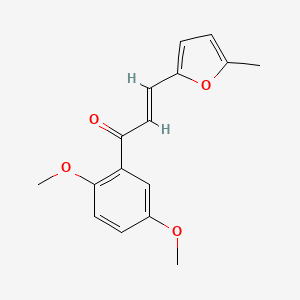
(2E)-1-(2,5-Dimethoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one
Overview
Description
(2E)-1-(2,5-Dimethoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one, also known as DFP-18, is a synthetic compound that has been of considerable interest in scientific research due to its unique properties. The compound has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations have been studied extensively.
Mechanism of Action
(2E)-1-(2,5-Dimethoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one has been found to act as a Michael acceptor, reacting with nucleophiles such as thiols and amines. The compound has been shown to undergo a Michael addition reaction with glutathione, resulting in the formation of a fluorescent adduct. This reaction has been used to detect the presence of thiols in biological systems. This compound has also been found to induce apoptosis in cancer cells by inhibiting the activity of the anti-apoptotic protein Bcl-2.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects, including its ability to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and act as a fluorescent probe for the detection of thiols in biological systems. The compound has also been found to exhibit anti-oxidant properties and has been shown to protect against oxidative stress-induced cell damage.
Advantages and Limitations for Lab Experiments
(2E)-1-(2,5-Dimethoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one has several advantages for lab experiments, including its ability to act as a fluorescent probe for the detection of thiols in biological systems, its ability to induce apoptosis in cancer cells, and its anti-inflammatory properties. However, the compound has limitations, including its potential toxicity and its limited solubility in aqueous solutions.
Future Directions
Future research on (2E)-1-(2,5-Dimethoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one could focus on its potential as an anti-cancer agent and its ability to induce apoptosis in cancer cells. Additionally, further studies could investigate the compound's anti-inflammatory properties and its potential as an anti-oxidant. Research could also focus on improving the solubility of this compound in aqueous solutions and reducing its potential toxicity. Overall, this compound has shown promise as a compound with a range of scientific research applications, and further research could lead to the development of new therapeutic agents.
Scientific Research Applications
(2E)-1-(2,5-Dimethoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one has been found to have a range of scientific research applications, including its use as a fluorescent probe for the detection of thiols in biological systems. It has also been studied for its potential as an anti-cancer agent due to its ability to induce apoptosis in cancer cells. Additionally, the compound has been studied for its potential as an anti-inflammatory agent and its ability to inhibit the production of pro-inflammatory cytokines.
properties
IUPAC Name |
(E)-1-(2,5-dimethoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-11-4-5-12(20-11)6-8-15(17)14-10-13(18-2)7-9-16(14)19-3/h4-10H,1-3H3/b8-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKJZERZITZBEIJ-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)C2=C(C=CC(=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=O)C2=C(C=CC(=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



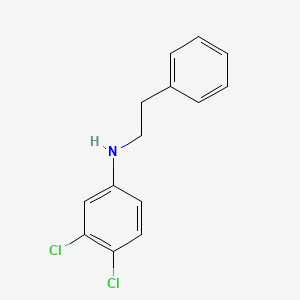
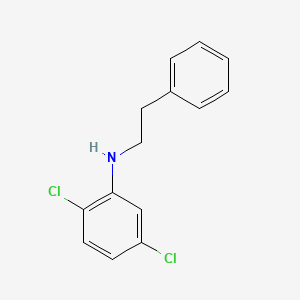

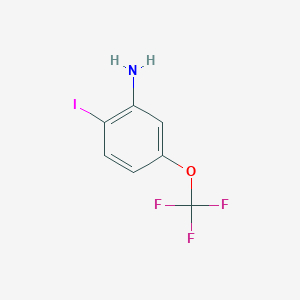


![1-(2-Isopropyl-pyrazolo[1,5-a]pyridin-3-yl)-2-methyl-propan-1-ol](/img/structure/B3170181.png)
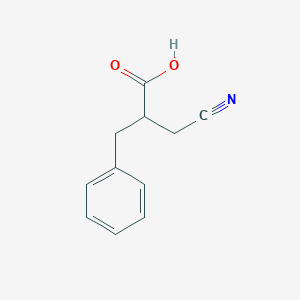
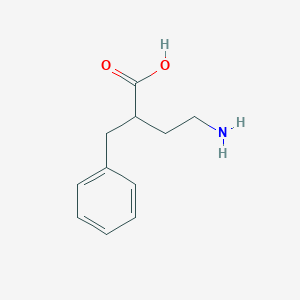
![Methyl 4-{[(tert-butoxy)carbonyl]amino}-3-methoxybenzoate](/img/structure/B3170208.png)
